6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
Description
Properties
IUPAC Name |
6,8-difluoro-3,3-dimethyl-1,2,4,9-tetrahydrocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N/c1-14(2)4-3-12-10(7-14)9-5-8(15)6-11(16)13(9)17-12/h5-6,17H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCYRANRYICAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465786-08-6 | |
| Record name | 6,8-difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6,8-difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a carbazole precursor followed by methylation and hydrogenation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have shown that derivatives of the tetrahydrocarbazole scaffold exhibit significant anticancer properties. For instance, 6,8-difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT116 (colon cancer) cells. The mechanism of action involves the induction of DNA damage and apoptosis through mitochondrial disruption .
-
Antimicrobial Properties :
- The compound is also being investigated for its potential antimicrobial activities. Preliminary assays suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development in infectious disease treatments.
Materials Science
- Organic Semiconductors :
-
Light Emitting Diodes (LEDs) :
- The compound's ability to emit light when subjected to an electric current makes it suitable for applications in LED technology. Its stability and efficiency in light emission are critical for enhancing device performance.
Study on Anticancer Activity
A notable study involved synthesizing novel derivatives based on the tetrahydrocarbazole scaffold. These derivatives were subjected to rigorous biological assays that included:
- Evaluation of cell cytotoxicity.
- Analysis of morphological changes in treated cells.
The results indicated significant activity against multiple cancer cell lines.
Ex Vivo Studies
Ex vivo studies have shown that these compounds can inhibit angiogenesis—the formation of new blood vessels—which suggests their potential not only in targeting existing tumors but also in preventing tumor growth through nutrient supply interruption .
Mechanism of Action
The mechanism of action of 6,8-difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to carbazole derivatives with modifications in substituent type, position, and ring saturation (Table 1). Key analogs include:
Physicochemical Properties
- Melting Points: Substituents significantly affect crystallinity. For example, 7a (NO₂, Ph) melts at 226°C, while 7b (NO₂, F, OCH₃) has a higher mp (240°C), likely due to increased hydrogen bonding from methoxy groups .
- Ion-Mobility : The tetrahydrocarbazole core exhibits lower ion-mobility (0.74 cm²/Vs) compared to planar indoles (0.78–0.82 cm²/Vs) due to its "flattened" conformation, as shown in ion-mobility spectrometry studies .
Spectroscopic Data
- IR/NMR: Nitro groups (e.g., in 7a, 7b) show strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) . Fluorine substituents cause deshielding in adjacent protons, as seen in 7b’s H6’ (δ 7.71–7.65 ppm) .
- Mass Spectrometry: The tert-butoxycarbonyl (Boc) group in 9b fragments to yield M⁺-CO₂tBu (m/z 271), a pattern absent in non-Boc analogs .
Computational Insights
- PM3 Calculations : Structural isomers (e.g., 2-methylindole vs. 3-methylindole) show divergent dipole moments (1.98 D vs. 2.12 D), aligning with ion-mobility data .
- Docking Studies : Derivatives with fluorine or nitro groups exhibit stronger binding to kinase targets (e.g., JAK2) due to polar interactions .
Biological Activity
6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of carbazole, a compound known for its diverse biological activities and applications in medicinal chemistry and materials science. This compound has garnered attention due to its potential therapeutic properties, particularly in anticancer research.
- IUPAC Name: this compound
- Molecular Formula: C14H15F2N
- Molecular Weight: 235.27 g/mol
- CAS Number: 1465786-08-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Fluorination of a carbazole precursor.
- Methylation followed by hydrogenation steps to yield the final product.
Optimized reaction conditions are essential for achieving high yield and purity.
Anticancer Properties
Recent studies have indicated that derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold exhibit significant anticancer activity. For instance:
- In vitro Studies: Compounds based on this scaffold were evaluated against various cancer cell lines (e.g., MCF-7 breast cancer cells) showing promising cytotoxic effects.
- Mechanism of Action: The anticancer activity is attributed to the induction of DNA damage and disruption of mitochondrial function leading to apoptosis in cancer cells .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- It may bind to enzymes or receptors involved in cell proliferation and apoptosis.
- The fluorine substituents may enhance the compound's reactivity and selectivity towards these targets.
Comparative Analysis with Similar Compounds
A comparison with other fluorinated carbazole derivatives reveals variations in biological activity based on structural differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole | Different fluorination pattern | Moderate anticancer activity |
| 6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | Amino group present | Enhanced cytotoxicity |
Study on Anticancer Activity
A notable study reported the synthesis of novel amide and thioamide substituted derivatives of the tetrahydrocarbazole scaffold. These compounds were subjected to rigorous biological assays including:
- Evaluation of cell cytotoxicity.
- Morphological alterations in treated cells.
- Analysis of cell cycle progression and induction of apoptosis.
The results indicated that certain derivatives exhibited significant activity against multiple cancer cell lines (e.g., MCF-7 and HT116), suggesting a strong potential for further development as anticancer agents .
Ex Vivo Studies
Ex vivo studies demonstrated that these compounds could inhibit angiogenic processes. This suggests that they may not only target existing tumors but also prevent the formation of new blood vessels that supply nutrients to tumors .
Q & A
Q. What are the established synthetic pathways for 6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole, and what methodological considerations are critical for reproducibility?
The synthesis of carbazole derivatives typically involves multi-step reactions, including cyclization, fluorination, and alkylation. For example, similar tetrahydrocarbazolones are synthesized via hydrazone intermediates or Borsche–Drechsel cyclization . Key methodological considerations include:
- Temperature control : Fluorination reactions often require precise low-temperature conditions to avoid side reactions.
- Catalyst selection : Transition-metal catalysts (e.g., Pd) may enhance regioselectivity during fluorination.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, confirmed via NMR and HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound, and what analytical techniques are most robust?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine positions, while NMR resolves methyl group configurations .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing steric effects from dimethyl groups .
Q. What theoretical frameworks guide the study of carbazole derivatives in medicinal chemistry?
Carbazoles are often studied within the framework of bioisosterism (replacing functional groups to optimize pharmacokinetics) and QSAR (quantitative structure-activity relationship) models . For example, the dimethyl groups may enhance lipophilicity, influencing blood-brain barrier penetration in neuropharmacology studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in fluorination steps?
- Factorial Design : Use a 2 factorial experiment to test variables like temperature, solvent polarity, and fluorinating agent concentration .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation to identify bottlenecks .
- Alternative Fluorination Methods : Consider electrochemical fluorination or flow chemistry for improved selectivity .
Q. How should contradictory data about the compound’s biological activity be resolved, particularly when comparing in vitro vs. in vivo results?
- Metabolite Profiling : Use LC-MS to identify active metabolites in vivo that may differ from in vitro parent compounds .
- Receptor Binding Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Dose-Response Modeling : Apply Hill equation analyses to reconcile potency differences across models .
Q. What computational strategies can predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Molecular Dynamics (MD) Simulations : Simulate binding to dopamine receptors to assess steric effects from dimethyl groups .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinase libraries .
- Machine Learning : Train QSAR models on carbazole datasets to predict toxicity or off-target effects .
Q. How can researchers integrate spectroscopic and chromatographic data to resolve structural ambiguities in derivatives?
- 2D NMR Correlation (COSY, HSQC) : Map - couplings to confirm substituent positions .
- Hyphenated Techniques : LC-NMR or LC-MS combines separation with structural analysis for impure samples .
- Crystallographic Validation : Cross-reference spectral data with X-ray structures to resolve tautomeric forms .
Methodological Challenges and Solutions
Q. What experimental controls are essential when studying the compound’s stability under varying pH and temperature conditions?
Q. How can researchers design a mechanistic study to elucidate the role of fluorine atoms in modulating biological activity?
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
